N-hydroxy-4-methoxybenzene-1-carbonimidoyl chloride
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Overview
Description
N-hydroxy-4-methoxybenzene-1-carbonimidoyl chloride is a chemical compound with the molecular formula C8H8ClNO2. It is known for its applications in various fields of scientific research and industry. The compound is characterized by its unique structure, which includes a hydroxy group, a methoxy group, and a carbonimidoyl chloride group attached to a benzene ring.
Preparation Methods
The synthesis of N-hydroxy-4-methoxybenzene-1-carbonimidoyl chloride typically involves the reaction of 4-methoxybenzene-1-carbonimidoyl chloride with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally involve similar reaction pathways with optimized conditions for large-scale production.
Chemical Reactions Analysis
N-hydroxy-4-methoxybenzene-1-carbonimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where the chloride group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-hydroxy-4-methoxybenzene-1-carbonimidoyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of N-hydroxy-4-methoxybenzene-1-carbonimidoyl chloride involves its interaction with molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with target molecules, leading to various biological and chemical effects.
Comparison with Similar Compounds
N-hydroxy-4-methoxybenzene-1-carbonimidoyl chloride can be compared with other similar compounds, such as:
- N-hydroxybenzene-1-carbonimidoyl chloride
- 4-methoxybenzene-1-carbonimidoyl chloride
- N-hydroxy-4-methylbenzene-1-carbonimidoyl chloride
These compounds share similar structural features but differ in the presence of specific functional groups, which can influence their reactivity and applications. This compound is unique due to the combination of hydroxy and methoxy groups, which contribute to its distinct properties and applications.
Properties
CAS No. |
74903-79-0 |
---|---|
Molecular Formula |
C8H8ClNO2 |
Molecular Weight |
185.6 |
Purity |
95 |
Origin of Product |
United States |
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